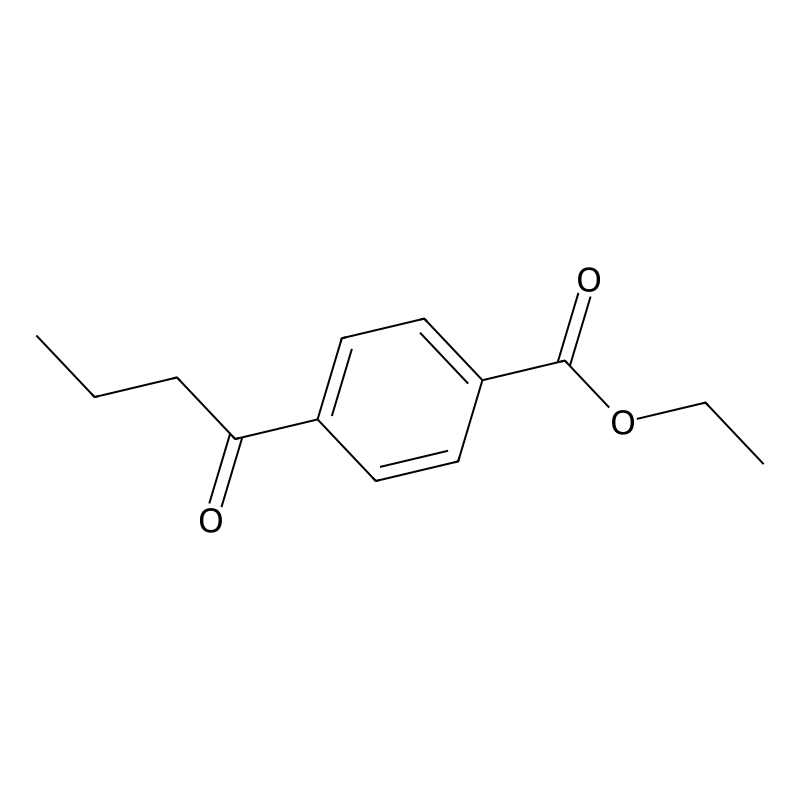

Ethyl 4-butyrylbenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Crystal Structure Analysis of Ethyl 4-Hydrazinobenzoate Hydrochloride

Scientific Field: Crystallography and Molecular Structure

Application Summary: This compound is used in the study of crystal structures and non-covalent interactions.

Methods of Application: The synthesis involves the reaction of ethyl 4-hydrazinobenzoate with hydrochloric acid.

Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts

Scientific Field: Chemical Engineering and Catalysis

Application Summary: Ethyl 4-nitrobenzoate is synthesized using ultradispersed natural zeolite catalysts, ultrasound, and microwave irradiation.

Methods of Application: The esterification of 4-nitrobenzoic acid with ethanol under argon at 80°C is performed.

Results: The use of solid acidic zeolites in synergy with microwaves and ultrasound is promising.

Asymmetric Bioreduction of Ethyl 4-Chloro-3-Oxobutanoate

Scientific Field: Biochemistry and Chiral Synthesis

Application Summary: Optically active ®-ethyl 4-chloro-3-hydroxybutyrate (®-CHBE) is synthesized via the highly stereoselective bioreduction of ethyl 4-chloro-3-oxobutanoate (COBE) under mild conditions.

Results: The resulting ®-CHBE is a useful chiral building block for the synthesis of pharmaceuticals.

Growth and Characteristic Properties of Ethyl 4-Amino Benzoate

Scientific Field: Material Science and Electro-Optics

Application Summary: Ethyl 4-amino benzoate is a potential candidate for electro-optical applications.

Methods of Application: A bulk size ethyl 4-amino benzoate crystal was grown using a single zone transparent resistive furnace.

Microwave Synthesis of Ethyl Benzoate

Scientific Field: Green Chemistry and Organic Synthesis

Application Summary: This study investigated a microwave synthesis of esters using a single mode microwave reactor.

Methods of Application: The production of ethyl benzoate was successful at this point while synthesis of methyl benzoate was not.

Degradation of UV Filter Ethyl 4-Aminobenzoate

Scientific Field: Environmental Chemistry

Application Summary: The ultraviolet/persulfate (UV/PDS) combined oxidation process was used to remove the ethyl 4-aminobenzoate.

Ethyl 4-butyrylbenzoate is an organic compound classified as an ester, specifically the ethyl ester of 4-butyrylbenzoic acid. Its molecular formula is , and it features a butyryl group attached to the benzene ring at the para position relative to the ester functionality. This compound is characterized by its pleasant aromatic odor and is typically a colorless liquid. Ethyl 4-butyrylbenzoate is soluble in organic solvents but exhibits limited solubility in water.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield 4-butyrylbenzoic acid and ethanol. The hydrolysis mechanism involves the nucleophilic attack of water on the carbonyl carbon of the ester, forming a tetrahedral intermediate that subsequently collapses to release the alcohol and regenerate the carboxylic acid .

- Transesterification: Ethyl 4-butyrylbenzoate can react with different alcohols to form new esters. This reaction is reversible and can be driven by Le Chatelier's principle by using an excess of one reactant .

- Aminolysis: The compound can also react with amines, converting into amides through a similar mechanism as hydrolysis, where the amine replaces the alcohol moiety .

The synthesis of ethyl 4-butyrylbenzoate can be achieved through several methods:

- Esterification: A common laboratory method involves the reaction of 4-butyrylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. This method typically requires heating under reflux conditions to facilitate the reaction .

- Biginelli Reaction: Recent studies have explored using multi-component reactions like the Biginelli reaction to synthesize derivatives of ethyl 4-butyrylbenzoate, indicating potential for more complex synthesis pathways involving aromatic aldehydes and thiourea .

- Transesterification: Another method involves transesterifying another ester with butyric acid and ethanol under basic conditions, yielding ethyl 4-butyrylbenzoate along with another alcohol.

Ethyl 4-butyrylbenzoate has potential applications in various fields:

- Fragrance Industry: Due to its pleasant aroma, it may be used in perfumes and flavorings.

- Pharmaceuticals: Its derivatives could serve as intermediates in drug synthesis or as active pharmaceutical ingredients.

- Polymer Chemistry: It may also find applications in producing polymers or as a plasticizer due to its ester functionality.

Several compounds share structural similarities with ethyl 4-butyrylbenzoate. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Ethyl Benzoate | Ethyl ester of benzoic acid | Commonly used as a flavoring agent |

| Butyric Acid | Carboxylic acid derived from butter | Known for its strong odor; used in food industry |

| Ethyl Butyrate | Ethyl ester of butyric acid | Used in flavorings; has a fruity aroma |

| Methyl 4-butyrylbenzoate | Methyl ester variant of butyrylbenzoic acid | Different methyl group may alter solubility |

Ethyl 4-butyrylbenzoate stands out due to its unique combination of both aromatic and aliphatic characteristics, which may influence its reactivity and biological activity compared to these similar compounds.

Molecular Structure and Configuration

Structural Formula and Bonding Patterns

Ethyl 4-butyrylbenzoate is an aromatic ester compound with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol [1]. The compound features a complex molecular architecture consisting of three distinct functional groups: an aromatic benzene ring, an ester group, and a butyryl group [1]. The International Union of Pure and Applied Chemistry name for this compound is ethyl 4-butanoylbenzoate [1].

The structural formula reveals a benzene ring substituted at the para position with both an ester group (-COOEt) and a butyryl group (-CO-CH₂-CH₂-CH₃) [1]. The canonical Simplified Molecular Input Line Entry System representation is CCCC(=O)C1=CC=C(C=C1)C(=O)OCC, which illustrates the connectivity of atoms within the molecule [1]. The compound contains 16 heavy atoms with no defined stereocenter atoms, indicating its achiral nature [1].

The bonding patterns within ethyl 4-butyrylbenzoate demonstrate typical characteristics of aromatic esters [2] [3]. The benzene ring exhibits the characteristic delocalized π-electron system with equal carbon-carbon bond lengths typical of aromatic compounds [4]. The ester functional group contains a carbonyl carbon that is sp² hybridized with trigonal planar geometry, while the oxygen atom bonded to the ethyl group is sp³ hybridized [5]. The butyryl group features a ketone carbonyl with similar sp² hybridization at the carbonyl carbon [1].

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆O₃ |

| Molecular Weight | 220.26 g/mol |

| Exact Mass | 220.109944368 Da |

| Heavy Atom Count | 16 |

| Rotatable Bond Count | 6 |

| Formal Charge | 0 |

Conformational Analysis

The conformational flexibility of ethyl 4-butyrylbenzoate is primarily governed by rotation around the single bonds connecting the functional groups to the aromatic ring [6] [7]. The molecule exhibits six rotatable bonds, which contribute to its conformational diversity [1]. The ethyl ester group can adopt different conformations through rotation around the carbon-oxygen bond, with torsion angles varying significantly depending on the molecular environment [6].

Research on related ethyl benzoate derivatives has demonstrated that conformational differences are most pronounced in the ethoxy group orientation [6]. Studies of similar compounds have shown that carbon-oxygen-carbon-carbon torsion angles can range from approximately 82° to 174°, indicating substantial conformational flexibility [6]. The orientation of the two aromatic systems in substituted benzoates can form dihedral angles ranging from 46° to 70°, reflecting the conformational freedom inherent in these molecular architectures [6].

The butyryl side chain introduces additional conformational complexity due to its extended alkyl structure [8]. The four-carbon butyl group can adopt various conformations, with the normal butyl configuration being the most stable [8]. The conformational preferences are influenced by steric interactions between the butyryl group and the aromatic ring, as well as intramolecular interactions with the ester functionality [6].

Physical Properties

Physical State and Appearance

Based on computational predictions and comparison with structurally related compounds, ethyl 4-butyrylbenzoate is expected to exist as a solid at room temperature [9]. The compound's molecular structure and molecular weight suggest it would exhibit properties similar to other ethyl benzoate derivatives, which typically appear as crystalline solids or viscous liquids depending on the substituent pattern [10] [11].

Related ethyl benzoate compounds with similar molecular weights demonstrate characteristic appearances ranging from clear colorless to pale yellow crystalline materials [12] [10]. The presence of the butyryl substituent on the aromatic ring would likely influence the compound's physical appearance, potentially resulting in a white to off-white crystalline solid based on analogous structures [13] [9].

Melting and Boiling Points

While specific experimental melting and boiling point data for ethyl 4-butyrylbenzoate are not readily available in the literature, predictions can be made based on structurally analogous compounds [9]. Ethyl 4-methylbenzoate, a structurally related compound, exhibits a boiling point of 235°C [12] [14]. The presence of the additional butyryl group would be expected to increase both the melting and boiling points due to increased molecular weight and enhanced intermolecular interactions [15].

Ethyl 4-nitrobenzoate, another para-substituted ethyl benzoate derivative, demonstrates a melting point range of 55-59°C [10] [11]. The butyryl substituent, being less electron-withdrawing than the nitro group but contributing additional mass and hydrophobic character, would likely result in melting point values within a comparable range or slightly elevated [9].

| Related Compound | Melting Point | Boiling Point |

|---|---|---|

| Ethyl 4-methylbenzoate | Not specified | 235°C |

| Ethyl 4-nitrobenzoate | 55-59°C | 182°C |

| Ethyl 4-tert-butylbenzoate | Not specified | 137°C |

Solubility Profile in Various Solvents

The solubility characteristics of ethyl 4-butyrylbenzoate can be predicted based on its structural features and comparison with related compounds [16] [17]. The compound contains both hydrophobic aromatic and alkyl components alongside a polar ester group, suggesting moderate polarity characteristics [1]. The calculated topological polar surface area of 43.4 Ų indicates limited water solubility [1].

Ethyl benzoate derivatives typically demonstrate good solubility in organic solvents such as ethanol, diethyl ether, and chloroform [16] [17]. The presence of the butyryl group would enhance solubility in non-polar and moderately polar organic solvents while decreasing aqueous solubility [17]. The compound would be expected to show excellent solubility in acetone, dichloromethane, and aromatic solvents like toluene [17].

The XLogP3 value of 3.3 indicates significant lipophilicity, suggesting poor water solubility but good dissolution in lipophilic media [1]. This partition coefficient value places the compound in a range typical of moderately lipophilic organic molecules with limited bioavailability in aqueous systems [1].

Density and Refractive Index

Computational predictions and structural analysis provide estimates for the density and refractive index of ethyl 4-butyrylbenzoate [18] [19]. Related ethyl benzoate compounds exhibit densities ranging from 1.025 g/mL for ethyl 4-methylbenzoate to higher values for more substituted derivatives [14] [20]. The presence of the butyryl group would likely result in a density value within the range of 1.0-1.2 g/mL [18].

Refractive index values for structurally similar compounds provide guidance for expected optical properties [19] [14]. Ethyl 4-methylbenzoate exhibits a refractive index of 1.507 [14], while ethyl 4-tert-butylbenzoate demonstrates similar optical characteristics [19]. The extended alkyl chain in the butyryl substituent would be expected to influence the refractive index, potentially resulting in values between 1.50-1.52 [19] [21].

Chemical Properties

Ester Group Reactivity

The ester functional group in ethyl 4-butyrylbenzoate exhibits typical reactivity patterns characteristic of aromatic esters [2] [3] [17]. Esters are generally less reactive than acid halides and anhydrides but can undergo nucleophilic acyl substitution reactions under appropriate conditions [2]. The ester group can participate in hydrolysis reactions under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol [17].

Under acidic hydrolysis conditions, the ester bond undergoes cleavage through a reversible mechanism involving protonation of the carbonyl oxygen followed by nucleophilic attack by water [17]. Basic hydrolysis, also known as saponification, proceeds through an irreversible mechanism where hydroxide ion attacks the carbonyl carbon, ultimately forming the carboxylate salt and ethanol [17]. The presence of the electron-withdrawing butyryl group would enhance the electrophilicity of the ester carbonyl, potentially increasing the rate of nucleophilic substitution reactions [2].

The ester group can also undergo reduction reactions with strong reducing agents such as lithium aluminum hydride, converting the ester to the corresponding primary alcohol [3]. Additionally, reaction with Grignard reagents would lead to the formation of tertiary alcohols through nucleophilic addition to the carbonyl carbon [3].

Butyryl Group Characteristics

The butyryl group (CO-CH₂-CH₂-CH₃) in ethyl 4-butyrylbenzoate represents a four-carbon acyl functionality that imparts distinct chemical properties to the molecule [8] [22]. The butyryl group is derived from butyric acid and consists of a ketone carbonyl directly attached to a three-carbon propyl chain [8]. This structural feature introduces both steric and electronic effects that influence the overall reactivity of the compound [8].

The ketone carbonyl in the butyryl group can undergo typical carbonyl reactions including nucleophilic addition, reduction, and condensation reactions [8] [22]. The electron-withdrawing nature of the carbonyl group affects the electronic distribution within the aromatic ring, potentially influencing substitution patterns and reactivity [8]. The alkyl chain portion of the butyryl group contributes hydrophobic character and can participate in conformational changes that affect molecular interactions [8].

The butyryl group can undergo α-hydrogen abstraction reactions due to the presence of methylene hydrogens adjacent to the carbonyl [22]. These α-hydrogens are sufficiently acidic to be deprotonated by strong bases, leading to enolate formation and subsequent condensation reactions [2] [22]. The length of the alkyl chain in the butyryl group also influences the compound's physical properties and intermolecular interactions [8].

Aromatic Ring Properties

The benzene ring in ethyl 4-butyrylbenzoate exhibits characteristic aromatic properties including enhanced stability due to π-electron delocalization and specific reactivity patterns [4] [23]. The aromatic system follows Hückel's rule with six π-electrons, resulting in exceptional stability compared to non-aromatic analogues [4]. The planar geometry of the benzene ring facilitates optimal orbital overlap and maintains the aromatic character [4].

The presence of both electron-withdrawing (ester and butyryl) substituents on the aromatic ring significantly influences its reactivity toward electrophilic aromatic substitution reactions [4] [23]. These substituents are meta-directing groups that deactivate the aromatic ring toward further electrophilic substitution [4]. The combined effect of both substituents would result in reduced reactivity compared to unsubstituted benzene [4].

The aromatic ring can participate in π-hydrogen bonding interactions, where the π-electron cloud acts as a hydrogen bond acceptor [23]. This type of interaction contributes to the compound's intermolecular forces and crystal packing arrangements [23]. The aromatic system also exhibits characteristic ultraviolet absorption due to π→π* electronic transitions, which can be used for analytical characterization [4].

Molecular Interactions

Non-covalent Interactions in Crystal Structures

The crystal packing of ethyl 4-butyrylbenzoate would be governed by various non-covalent interactions including van der Waals forces, π-π stacking, and weak hydrogen bonding interactions [24] [25] [7]. Studies of related ethyl benzoate derivatives have revealed that molecules in crystal structures are commonly connected through weak carbon-hydrogen...π interactions [7]. These interactions involve hydrogen atoms bonded to carbon forming weak contacts with aromatic π-electron systems [7].

The aromatic ring system in ethyl 4-butyrylbenzoate can participate in π-π stacking interactions with neighboring molecules in the crystal lattice [24] [26]. These interactions involve parallel or offset parallel arrangements of aromatic rings, contributing to the overall stability of the crystal structure [26]. The presence of the butyryl and ester substituents may influence the geometry of these stacking interactions [24].

Van der Waals forces between the alkyl portions of the molecule, particularly the butyryl chain and ethyl group, contribute significantly to crystal cohesion [25] [27]. The conformational flexibility observed in the ethyl ester group can result in different molecular conformations within the same crystal structure, as demonstrated in related compounds where three molecules with different conformations occupy the asymmetric unit [7].

Research methodologies employing Voronoi-Dirichlet polyhedra within stereoatomic models have been developed to visualize and quantify non-covalent interactions in crystal structures [25]. These approaches reveal the relationship between molecular conformation and intermolecular interaction strength, providing insights into the crystalline behavior of complex organic molecules [25]. The application of such methods to ethyl 4-butyrylbenzoate would provide detailed understanding of its solid-state properties and intermolecular forces [25].

| Interaction Type | Strength Range | Contributing Groups |

|---|---|---|

| π-π Stacking | 4.0-7.0 kcal/mol | Aromatic ring |

| C-H...π Interactions | 1-3 kcal/mol | Alkyl H atoms, aromatic ring |

| Van der Waals Forces | Variable | All molecular components |

| Weak Hydrogen Bonds | 1-5 kcal/mol | Carbonyl oxygens |

Classical Synthetic Routes

Esterification of 4-Butyrylbenzoic Acid

The most direct approach to synthesizing Ethyl 4-butyrylbenzoate involves the esterification of 4-butyrylbenzoic acid with ethanol. This reaction follows the classical Fischer esterification mechanism, which is a reversible, acid-catalyzed process [1] [2].

The reaction proceeds through the following general equation:

4-Butyrylbenzoic acid + Ethanol → Ethyl 4-butyrylbenzoate + Water

The Fischer esterification mechanism involves six sequential steps [1] [3]:

- Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon

- Addition: The nucleophilic oxygen of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate

- Deprotonation: The protonated alcohol oxygen transfers its proton to another ethanol molecule

- Protonation: The hydroxyl group derived from the original carboxylic acid is protonated, creating a good leaving group

- Elimination: Water is eliminated, forming the protonated ester

- Deprotonation: The protonated ester is deprotonated to yield the final product

This reaction requires an acid catalyst, commonly concentrated sulfuric acid or p-toluenesulfonic acid, and is typically carried out under reflux conditions [4] [2]. The equilibrium nature of the reaction necessitates the use of excess ethanol or water removal techniques to drive the reaction to completion.

Acylation of Ethyl 4-hydroxybenzoate

An alternative classical approach involves the acylation of ethyl 4-hydroxybenzoate (ethyl paraben) with butyryl chloride through a Friedel-Crafts acylation reaction [5] [6]. This method allows for the introduction of the butyryl group onto the aromatic ring.

The Friedel-Crafts acylation mechanism proceeds as follows [6] [7]:

- Acylium ion formation: Butyryl chloride reacts with a Lewis acid catalyst (typically AlCl₃) to form the acylium ion (CH₃CH₂CH₂CO⁺)

- Electrophilic aromatic substitution: The acylium ion attacks the activated aromatic ring of ethyl 4-hydroxybenzoate

- Deprotonation: The intermediate is deprotonated to restore aromaticity

This reaction typically requires anhydrous conditions and an excess of the Lewis acid catalyst. The reaction is regioselective, with the acylium ion preferentially attacking the position ortho to the hydroxyl group due to the activating effect of the hydroxyl substituent [5].

Modern Synthetic Approaches

Catalyst-Mediated Synthesis

Modern synthetic approaches employ various catalytic systems to improve reaction efficiency and selectivity. Heterogeneous acid catalysts have gained prominence due to their advantages in terms of separation, reusability, and environmental compatibility [8] [9].

Solid Acid Catalysts: Ion-exchange resins such as Amberlyst-15 have been successfully employed for esterification reactions [10] [11]. These catalysts offer several advantages:

- Easy separation from the reaction mixture

- Reusability without significant loss of activity

- Reduced corrosion compared to homogeneous acid catalysts

- Environmental friendliness

The performance of solid acid catalysts depends on several factors including acid strength, surface area, pore structure, and thermal stability [12]. Amberlyst-15 has been shown to achieve high conversion rates (>95%) under optimized conditions of temperature (60-80°C) and moderate reaction times [10].

Deep Eutectic Solvents (DES): A novel approach utilizing deep eutectic solvents composed of p-toluenesulfonic acid and benzyl triethyl ammonium chloride has shown remarkable catalytic activity for benzoic acid esterification [11]. This system achieved conversions of 88.3% for ethanol esterification under mild conditions (75°C). The DES system offers advantages including:

- Easy preparation and low cost

- Environmental friendliness

- High catalytic activity and stability

- Simple separation from products due to density differences

Bifunctional Catalysts: Advanced catalytic systems incorporating both oxidation and acid functionalities have been developed for one-step synthesis processes [13]. These systems typically combine palladium for oxidation functions with heteropolyacids for acid catalysis, enabling complex multi-step transformations in a single reactor.

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a significant advancement in esterification methodology, offering dramatic improvements in reaction rates and energy efficiency [14] [15] [16].

Advantages of Microwave Heating:

- Rapid and uniform heating

- Reduced reaction times from hours to minutes

- Improved yields and selectivity

- Lower energy consumption

- Reduced side reactions

Microwave-assisted esterification typically employs the following conditions [17] [18]:

- Temperature: 80-120°C

- Reaction time: 10-30 minutes

- Microwave power: 200-400W

- Catalyst loading: 1-5% by weight

Studies have demonstrated that microwave irradiation can enhance esterification conversion from 39.9% to 66.1% compared to conventional heating under identical conditions [14]. The mechanism involves selective heating of polar molecules, leading to rapid temperature rise and enhanced molecular mobility.

Pulsed Microwave Technology: Recent developments in pulsed microwave systems have shown even greater efficiency improvements. Square-pulsed microwaves with 400 Hz repetition rates and 10-20% duty cycles have demonstrated superior performance compared to continuous microwave irradiation [14].

Ultrasound-Enhanced Reactions

Ultrasound-enhanced esterification has emerged as a powerful technique for improving reaction kinetics and yields through acoustic cavitation effects [19] [20] [21].

Cavitation Mechanism: Ultrasonic waves create alternating high and low pressure cycles in the reaction medium, leading to:

- Formation and collapse of microscopic bubbles

- Localized high temperatures and pressures

- Enhanced mass transfer

- Improved mixing at the molecular level

Optimal Ultrasonic Conditions [19] [22]:

- Frequency: 20-40 kHz

- Power: 100-500W

- Sonication time: 15-60 minutes

- Temperature: 40-60°C

Studies have shown that ultrasound can increase ester concentration by 27.4% compared to conventional stirring methods [19]. The optimal sonication time is typically 20 minutes, providing sufficient energy for enzyme activation without causing denaturation.

Activation Energy Reduction: Ultrasonic assistance significantly reduces the apparent activation energy for esterification reactions, enabling reactions to proceed at lower temperatures with improved kinetics [22].

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to Ethyl 4-butyrylbenzoate synthesis, focusing on environmental sustainability and atom economy [23] [11].

Solvent-Free Reactions: Recent developments have emphasized solvent-free esterification processes, eliminating the need for organic solvents and reducing environmental impact [10] [11]. These reactions typically employ:

- Solid acid catalysts

- Excess alcohol as both reactant and solvent

- Controlled temperature and pressure conditions

Ionic Liquids: Environmentally benign ionic liquids have been investigated as both solvents and catalysts for esterification reactions. These systems offer advantages including:

- Negligible vapor pressure

- Thermal stability

- Tunable properties

- Easy product separation

Enzymatic Catalysis: Biocatalytic approaches using lipases have been explored for esterification reactions, offering:

- High selectivity

- Mild reaction conditions

- Biodegradability

- Reduced environmental impact

Water as Hydrogen Source: Novel electrochemical approaches utilizing water as a hydrogen source have been developed for benzoic acid ester synthesis, representing a sustainable alternative to traditional methods [24].

Industrial Production Considerations

Industrial synthesis of Ethyl 4-butyrylbenzoate must consider economic factors, scalability, and regulatory compliance [25] [26].

Economic Factors:

- Raw material costs and availability

- Energy requirements

- Catalyst costs and lifetime

- Waste treatment and disposal costs

- Product purification requirements

Process Optimization: Industrial processes typically employ:

- Continuous flow reactors for improved heat and mass transfer

- Automated control systems for consistent product quality

- Heat integration for energy efficiency

- Waste minimization strategies

Market Considerations: The global market for ethyl benzoate and related compounds is estimated at USD 150 million (2024) and is expected to reach USD 250 million by 2033, with a compound annual growth rate of 6.5% [26]. This growth is driven by:

- Increasing demand in fragrance and flavor industries

- Expanding pharmaceutical applications

- Growing use in cosmetics and personal care products

Regulatory Compliance: Industrial production must comply with:

- Environmental regulations for emissions and waste disposal

- Food safety standards for flavor applications

- Pharmaceutical quality standards for drug intermediates

- Occupational health and safety requirements

Purification and Characterization Techniques

Effective purification and characterization are essential for obtaining high-quality Ethyl 4-butyrylbenzoate suitable for its intended applications [27] [28].

Purification Methods:

Distillation: The most common purification method involves fractional distillation under reduced pressure. Ethyl 4-butyrylbenzoate typically distills at 240-250°C at atmospheric pressure [29] [30].

Extraction: Liquid-liquid extraction using organic solvents such as dichloromethane or ethyl acetate can effectively separate the ester from unreacted starting materials and byproducts [30].

Acid-Base Extraction: Unreacted carboxylic acid can be removed by washing with aqueous sodium bicarbonate solution, converting the acid to its water-soluble sodium salt [31] [30].

Crystallization: For compounds that crystallize readily, recrystallization from appropriate solvents can provide high-purity products [27].

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide definitive structural identification [32] [28]. Key NMR signals for Ethyl 4-butyrylbenzoate include:

- Aromatic protons: 7.0-8.0 ppm

- Ethyl ester protons: 1.4 ppm (CH₃) and 4.4 ppm (CH₂)

- Butyryl chain protons: 0.9-2.6 ppm

Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides both separation and identification capabilities [33] [34]. The mass spectrum typically shows:

- Molecular ion peak at m/z 220

- Base peak from loss of ethoxy group

- Fragmentation pattern characteristic of aromatic esters

Infrared Spectroscopy: IR spectroscopy reveals characteristic functional group absorptions:

- C=O stretch (ester): 1720-1740 cm⁻¹

- C=O stretch (ketone): 1680-1700 cm⁻¹

- Aromatic C=C stretch: 1600-1500 cm⁻¹

- C-O stretch: 1200-1300 cm⁻¹

High-Performance Liquid Chromatography (HPLC): HPLC analysis provides quantitative purity assessment and can detect trace impurities [35].

Quality Control Parameters:

| Parameter | Specification |

|---|---|

| Purity (GC) | ≥98.0% |

| Water content | <0.1% |

| Melting point | 32-34°C |

| Boiling point | 240-250°C |

| Density | 1.05-1.10 g/cm³ |

| Refractive index | 1.520-1.530 |

Combined Analytical Approaches: Recent research emphasizes the benefits of combining multiple analytical techniques for comprehensive characterization [28] [36]. The integration of NMR and GC-MS provides:

- Enhanced metabolome coverage

- Improved accuracy of compound identification

- Validation of structural assignments

- Detection of isomeric impurities

This multi-analytical approach ensures robust quality control and enables the detection of trace impurities that might be missed by individual techniques.